molecular formula C7H13NO B13177672 5-Methoxyspiro[2.3]hexan-1-amine

5-Methoxyspiro[2.3]hexan-1-amine

Cat. No.: B13177672
M. Wt: 127.18 g/mol
InChI Key: JZVQFEDRNUXGLW-UHFFFAOYSA-N
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Description

5-Methoxyspiro[23]hexan-1-amine is a chemical compound with the molecular formula C7H13NO It is characterized by a spirocyclic structure, where a methoxy group is attached to a hexane ring, and an amine group is present at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyspiro[2.3]hexan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and an amine group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyspiro[2.3]hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-Methoxyspiro[2.3]hexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxyspiro[2.3]hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyspiro[2.3]hexane-1-ol: Similar in structure but with a hydroxyl group instead of an amine group.

    5-Methoxyspiro[2.3]hexane-1-thiol: Contains a thiol group instead of an amine group.

    5-Methoxyspiro[2.3]hexane-1-carboxylic acid: Features a carboxylic acid group in place of the amine group.

Uniqueness

5-Methoxyspiro[2.3]hexan-1-amine is unique due to its specific combination of a methoxy group and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methoxyspiro[2.3]hexan-2-amine

InChI

InChI=1S/C7H13NO/c1-9-5-2-7(3-5)4-6(7)8/h5-6H,2-4,8H2,1H3

InChI Key

JZVQFEDRNUXGLW-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CC2N

Origin of Product

United States

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